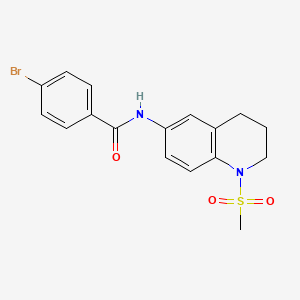

4-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide

Description

4-Bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide is a synthetic benzamide derivative featuring a 3,4-dihydro-2H-quinoline scaffold substituted with a methylsulfonyl group at position 1 and a brominated benzamide moiety at position 4. This compound is of interest in medicinal chemistry due to its structural complexity, which combines a heterocyclic core (quinoline) with sulfonyl and benzamide functionalities.

Properties

IUPAC Name |

4-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O3S/c1-24(22,23)20-10-2-3-13-11-15(8-9-16(13)20)19-17(21)12-4-6-14(18)7-5-12/h4-9,11H,2-3,10H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLGMUOOZGTRLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Key Functional Groups

The target molecule comprises two primary components:

- 4-Bromobenzamide backbone : A benzamide group substituted with a bromine atom at the para position.

- 1-Methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl moiety : A partially hydrogenated quinoline ring system bearing a methylsulfonyl group at the 1-position and an amine group at the 6-position.

The synthesis of this compound necessitates strategic bond formation between these subunits, often involving amide coupling, sulfonylation, and cyclization reactions.

Synthetic Strategies and Methodologies

Retrosynthetic Analysis

Retrosynthetically, the molecule can be dissected into:

- 4-Bromobenzoic acid (or its activated derivatives, e.g., acid chloride).

- 1-Methylsulfonyl-3,4-dihydro-2H-quinolin-6-amine .

The convergent synthesis approach involves preparing these intermediates separately before coupling them via amide bond formation.

Preparation of 1-Methylsulfonyl-3,4-Dihydro-2H-Quinolin-6-Amine

Cyclization of Aniline Derivatives

A plausible route involves constructing the dihydroquinoline core through cyclization. For example, 6-nitro-3,4-dihydro-2H-quinoline can be synthesized via:

- Friedländer annulation : Reaction of 2-aminobenzaldehyde with cyclohexanone derivatives under acidic conditions.

- Reduction of nitro group : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine.

Sulfonylation :

The amine intermediate is treated with methanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in dichloromethane (DCM) at 0–25°C:

$$

\text{6-Amino-3,4-dihydro-2H-quinoline} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{1-Methylsulfonyl-3,4-dihydro-2H-quinolin-6-amine}

$$

This step typically achieves yields of 70–85% with rigorous exclusion of moisture.

Synthesis of 4-Bromobenzoyl Chloride

4-Bromobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous DCM or toluene:

$$

\text{4-BrC}6\text{H}4\text{COOH} + \text{SOCl}2 \xrightarrow{\Delta} \text{4-BrC}6\text{H}4\text{COCl} + \text{SO}2 + \text{HCl}

$$

The reaction proceeds quantitatively under reflux (60–80°C) for 2–4 hours.

Amide Coupling Reaction

The final step involves coupling 4-bromobenzoyl chloride with 1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-amine. Two principal methods are employed:

Schotten-Baumann Reaction

A classical two-phase system (water/DCM) with sodium hydroxide as the base:

$$

\text{4-BrC}6\text{H}4\text{COCl} + \text{ArNH}2 \xrightarrow{\text{NaOH, H}2\text{O/DCM}} \text{4-BrC}6\text{H}4\text{CONHAr} + \text{NaCl}

$$

This method offers moderate yields (50–65%) but requires careful pH control to avoid hydrolysis.

Carbodiimide-Mediated Coupling

Modern protocols use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU with N-hydroxysuccinimide (NHS) in DMF or THF:

$$

\text{4-BrC}6\text{H}4\text{COOH} \xrightarrow{\text{EDC, NHS}} \text{Active ester} \xrightarrow{\text{ArNH}2} \text{4-BrC}6\text{H}_4\text{CONHAr}

$$

This method achieves higher yields (75–90%) and is less prone to side reactions.

Optimization and Industrial-Scale Considerations

Catalytic Systems

Patent WO2021165818A1 highlights the use of cuprous chloride and potassium iodide as catalysts in analogous syntheses, enhancing reaction rates and yields (e.g., 83–92% in dihydrochloride salt formation).

Solvent Selection

Challenges and Alternative Approaches

Regioselectivity in Bromination

Direct bromination of the benzamide moiety risks undesired ring bromination. Pre-functionalization (e.g., using 4-bromobenzoic acid) circumvents this issue.

Stability of Intermediates

The dihydroquinoline sulfonamide intermediate is sensitive to oxidation. Storage under inert atmosphere (N₂/Ar) and low temperatures (–20°C) is recommended.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinoline core and the methylsulfonyl group.

Coupling Reactions: The benzamide moiety can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as potassium carbonate.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an N-substituted quinoline derivative, while oxidation of the methylsulfonyl group could produce a sulfone.

Scientific Research Applications

Medicinal Chemistry

4-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide has shown promise as a lead compound in the development of new therapeutic agents targeting various diseases. Its biological activity is primarily attributed to the quinoline structure, which is known for interactions with specific enzymes and DNA. Research indicates potential applications in treating:

- Cancer : The compound may inhibit key enzymes involved in cancer progression.

- Infectious Diseases : Its antimicrobial properties suggest efficacy against various pathogens.

Antimicrobial Activity

Studies have demonstrated that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound’s ability to modulate biochemical pathways involved in microbial resistance makes it a candidate for further exploration in antimicrobial therapy .

Anti-inflammatory Properties

Research has indicated that derivatives of quinoline compounds possess anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes linked to various metabolic pathways. For example, studies on related compounds have focused on their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are crucial in managing conditions like Type 2 Diabetes Mellitus and Alzheimer's disease .

Synthesis and Derivative Development

The synthesis of this compound typically involves several steps:

- Formation of the Quinoline Core : This can be achieved through reactions involving isatin derivatives and aryl aldehydes.

- Introduction of the Methylsulfonyl Group : Sulfonylation using methylsulfonyl chloride is a common method.

- Bromination : Electrophilic bromination introduces the bromine atom into the structure.

These synthetic routes allow for modifications that can enhance the compound's biological activity or selectivity towards specific targets .

Case Studies

Several studies have documented the applications and efficacy of quinoline derivatives similar to this compound:

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methylsulfonyl group may enhance the compound’s binding affinity and selectivity for certain targets. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Core Modifications

Table 1: Structural Comparison

Key Observations :

- Core Heterocycle Influence: The quinoline core in the target compound and its cyclopropane derivative provides aromaticity and planar rigidity, which may enhance binding to hydrophobic enzyme pockets. The pyran-derived analog (2.4c) lacks the nitrogen-rich quinoline system, which may reduce interactions with biological targets requiring hydrogen bonding .

- Substituent Effects: The methylsulfonyl group in the target compound is a strong electron-withdrawing group, which could modulate solubility and metabolic stability compared to the cyclopropanecarbonyl group in .

Key Observations :

- Synthetic Efficiency: The thiazine derivative 4g and pyran analog 2.4c were synthesized in moderate yields (48–52%), suggesting challenges in isolating such complex heterocycles .

Biological Activity

4-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide is a synthetic organic compound belonging to the class of quinoline derivatives. The compound's unique structure, which includes a bromine atom, a methylsulfonyl group, and a benzamide moiety, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula for this compound is C17H17BrN2O3S, with a molecular weight of approximately 392.29 g/mol. The compound is characterized by the following structural features:

| Component | Description |

|---|---|

| Bromine | Enhances reactivity and biological activity |

| Methylsulfonyl group | Improves solubility and bioavailability |

| Benzamide moiety | Increases binding affinity to biological targets |

Enzyme Inhibition

The quinoline structure is known for its interaction with various biological targets, particularly enzymes. Studies have indicated that this compound may act as an inhibitor of specific enzymes involved in cancer progression and infectious diseases. The presence of the benzamide group enhances binding affinity to these targets, potentially leading to therapeutic effects in diseases such as cancer and infections.

Anticancer Properties

Research has shown that quinoline derivatives exhibit significant anticancer activity. The mechanism of action for this compound likely involves modulation of key biochemical pathways associated with cell proliferation and apoptosis. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines through mechanisms such as:

- Inducing apoptosis : Triggering programmed cell death in cancer cells.

- Inhibiting cell cycle progression : Preventing cancer cells from dividing and proliferating.

- Targeting specific signaling pathways : Disrupting pathways essential for tumor growth.

Case Studies

Several studies have explored the anticancer potential of compounds similar to this compound:

- Study on EGFR Inhibition :

- In vitro Cytotoxicity :

Pharmacokinetic Properties

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any new drug candidate. Preliminary studies suggest that this compound may exhibit favorable pharmacokinetic characteristics:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling 4-bromobenzoyl chloride with a substituted quinoline precursor under reflux in acetonitrile (ACN) . Key steps include:

- Sulfonylation : Introducing the methylsulfonyl group to the quinoline moiety under controlled pH and temperature.

- Amide Bond Formation : Reacting the sulfonylated quinoline with 4-bromobenzoyl chloride using a base (e.g., triethylamine) to catalyze the reaction.

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane eluent) ensures high purity (>95%).

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity and temperature gradients during purification to minimize by-products.

Q. How is the molecular structure of this compound validated?

- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups (e.g., methylsulfonyl at δ 3.1–3.3 ppm, aromatic protons at δ 7.0–8.5 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and supramolecular interactions (e.g., Br···Br halogen bonding at 3.4976 Å) .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 433.02).

Advanced Research Questions

Q. What crystallographic software and parameters are recommended for analyzing this compound’s structure?

- Methodological Answer : Use SHELX programs for structure solution and refinement:

- SHELXT : For initial structure solution via direct methods .

- SHELXL : For least-squares refinement against high-resolution data (e.g., R-factor < 0.05) .

- Key Parameters :

| Parameter | Value/Description |

|---|---|

| Space Group | Monoclinic (e.g., P2/n) |

| Unit Cell Dimensions | a = 14.59 Å, b = 6.65 Å, c = 20.63 Å |

| Halogen Interactions | Br···Br (3.4976 Å) |

| Hydrogen Bonding | N–H···O (2.52–2.65 Å) |

Q. How do intermolecular interactions influence the compound’s solid-state properties?

- Methodological Answer : Non-covalent interactions dictate packing and stability:

- Halogen Bonding : Br···Br interactions (3.4976 Å) stabilize crystal lattices and enhance thermal stability .

- Hydrogen Bonding : Intramolecular N–H···O bonds (2.52–2.65 Å) reduce conformational flexibility .

- π-π Stacking : Aromatic quinoline and benzamide rings stack at 3.6–4.0 Å distances, affecting solubility.

- Experimental Design : Compare diffraction patterns of polymorphs (if any) and analyze thermal behavior via DSC/TGA.

Q. What biological assays are suitable for studying this compound’s activity?

- Methodological Answer : Focus on mechanism-driven assays:

- DNA Repair Studies : Use RS-1 (a structural analog) to enhance homologous recombination (HR) pathways in diplonemids via transfection protocols (e.g., electroporation with HR-enhancing plasmids) .

- Enzyme Inhibition : Screen against kinases or sulfotransferases using fluorescence polarization assays.

- Cellular Uptake : Quantify intracellular concentrations via LC-MS in cell lines (e.g., HEK293) treated with 10–100 µM compound.

Data Contradiction Analysis

Q. How to resolve discrepancies in reported crystallographic data for similar benzamide derivatives?

- Methodological Answer : Address contradictions via:

- Validation : Cross-check unit cell parameters (e.g., a, b, c axes) against databases like CCDC or ICSD.

- Refinement Protocols : Ensure anisotropic displacement parameters (ADPs) are modeled correctly in SHELXL to avoid overfitting .

- Comparative Analysis : Contrast halogen bonding metrics (e.g., Br···Br distances) with homologs like 4-bromo-N-(4-methoxyphenyl)benzamide (3.70 Å vs. 3.4976 Å here) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.